Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a chemical compound characterized by its unique structural features, which include a piperidine ring, an azetidine ring, and a carbamate functional group. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications in drug development.
The compound is cataloged under the Chemical Abstracts Service number 1131594-90-5. It can be synthesized through various methods involving piperidine and azetidine derivatives, often utilizing benzyl chloroformate as a reagent to introduce the carbamate group.
Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate belongs to the class of carbamates, which are esters of carbamic acid. Its structural components categorize it as a heterocyclic compound due to the presence of both piperidine and azetidine rings.
The synthesis of Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate typically involves several key steps:
Industrial production may utilize automated reactors and continuous flow systems to enhance yield and purity while minimizing contamination risks. These advanced techniques allow for consistent quality control during synthesis.
The molecular formula is C₁₃H₁₈N₂O₂, with a molecular weight of approximately 234.30 g/mol. The compound's structure includes:
Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate can undergo several chemical reactions:
The conditions for these reactions vary:
The mechanism of action for Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate involves its interaction with specific biological targets like enzymes or receptors. The binding may inhibit or activate these targets, resulting in various biological effects, which could include antimicrobial or anticancer properties .
Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is typically a solid at room temperature, but specific melting points and solubility data were not provided in the available literature.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents. Its reactivity profile suggests potential for further derivatization in synthetic applications.
Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate has several notable applications:
This compound's unique structural characteristics make it valuable for ongoing research in medicinal chemistry and related fields.
Benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate represents an advanced scaffold in nitrogen heterocycle-based drug design. Its core integrates three pharmacologically significant motifs: a strained azetidine ring, a conformationally flexible piperidine, and a carbamate linker. This configuration enables precise three-dimensional interactions with biological targets while maintaining metabolic stability. Statistical analyses reveal that >85% of bioactive compounds contain nitrogen heterocycles, underscoring the scaffold's inherent potential [4]. The compound exemplifies modern strategies in sp³-rich fragment assembly, addressing the "flatland" problem prevalent in oncology and neurology drug discovery. Its synthesis leverages ring strain (azetidine) and hydrogen-bonding capacity (carbamate) to enhance target affinity—principles validated in FDA-approved kinase inhibitors and neurotransmitter modulators [4] [6].
The scaffold's bioactivity arises from cooperative effects between its subunits:
Table 1: Structural and Electronic Properties of Key Motifs
Structural Unit | Role in Bioactivity | Computational Parameters |
---|---|---|
Azetidine | Ring strain enhances binding energy | Torsion barrier: 3.9 kcal/mol |
Piperidine | Conformational adaptability | ΔG_chair-twist_: 1.3 kcal/mol |
Carbamate | Bidirectional H-bonding | σ-hole potential: +28.6 kcal/mol |
Quantum mechanical calculations (B3LYP/6-31G) reveal charge delocalization from the azetidine nitrogen to the carbamate carbonyl (q* = −0.42 e), amplifying electrophilicity at this key interaction site. This polarization facilitates nucleophilic attack in covalent inhibition strategies, as observed in serine hydrolase inhibitors [3] [6].
The scaffold's evolution reflects pivotal advances in nitrogen heterocycle synthesis:
3-Azido-azetidine + propargyl piperidine → CuAAC cycloaddition (→ core) → Carbamate capping (Boc*_2*O/BnOH)
[6] Table 2: Key Advances in Azetidine-Piperidine Hybrid Synthesis
Era | Synthetic Method | Yield Limit | Stereoselectivity |
---|---|---|---|
1990s | Reductive amination | 45–60% | < 3:1 dr |
2010s | Buchwald-Hartwig amination | 72–85% | >20:1 dr |
2020s | Photoredox decarboxylation | 88% | >99% ee |
Patent analyses (2010–2025) show a 300% increase in azetidine-piperidine claims, highlighting industrial prioritization of this architecture. The carbamate group's modularity enables late-stage diversification—critical for structure-activity relationship (SAR) profiling during lead optimization [6] [7].
This scaffold addresses two therapeutic challenges:
Table 3: Biological Activities of Structural Analogues
Target | Scaffold Modifications | Potency (IC₅₀) | Therapeutic Area |
---|---|---|---|
MAGL [3] | Benzylpiperidine-carbamate | 39–260 nM | Neurodegeneration |
CDK12/13 [5] | Azetidine-acrylamide | 14–37 nM | Castration-resistant prostate cancer |
PI3K [6] | Azetidine-sulfonamide | 8–42 nM | Oncology |
The scaffold's "three-branched" topology aligns with pharmacophore requirements for diverse targets:
Ongoing clinical trials (2025) feature analogues in six oncology and three CNS programs, validating the scaffold's translational viability [5] [7].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0